N-(iminopyrrolidinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Benzamides have a planar amide group, which allows for conjugation with the benzene ring . This conjugation can have significant effects on the chemical properties of the compound. The specific molecular structure of “N-(iminopyrrolidinylmethyl)benzamide” would depend on the exact arrangement of the atoms in the molecule.
Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions. For example, they can be synthesized through the direct condensation of carboxylic acids and amines . They can also exhibit antioxidant and antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides can vary depending on their specific structure. For example, benzamides have been found to exhibit strong signals of amide protons in 1H NMR spectra .
Scientific Research Applications
Neuroleptic Activity
N-(iminopyrrolidinylmethyl)benzamide derivatives have been studied for their potential neuroleptic activities. These compounds, especially cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2), have shown promise in the treatment of psychosis due to their high antistereotypic activity and low cataleptogenicity compared to other drugs like haloperidol and metoclopramide (Iwanami et al., 1981).
Melanoma Imaging
Radioiodinated N-(dialkylaminoalkyl)benzamides, including derivatives of this compound, have been used for scintigraphy and SPECT imaging of melanoma metastases. These compounds, such as 4-amino-5-bromo-N-(2-diethylaminoethyl)-3-[(131)I]iodo-2-methoxybenzamide, have demonstrated high melanoma uptake and tissue selectivity, suggesting their potential in melanoma imaging and possibly in radionuclide therapy (Eisenhut et al., 2000).
Antiinflammatory Properties
Benzamides including this compound derivatives have shown antiinflammatory properties. For instance, 3-fluorobenzamide derivatives have demonstrated potent activity in treating peripheral edema, indicating their non-acidic antiinflammatory capabilities (Robert et al., 1994).
Antiarrhythmic Activity
Some benzamide derivatives, such as N-(piperidylalkyl)trifluoroethoxybenzamides, have been researched for their oral antiarrhythmic activity in animal models. One such compound, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate (flecainide acetate), has shown significant potential and has been selected for clinical trials as an antiarrhythmic drug (Banitt et al., 1977).
Synthesis and Characterization
These compounds have been the subject of various synthesis and characterization studies to explore their potential in various medical applications, including their use in imaging, therapeutic agents, and pharmacokinetics (Brevik et al., 2003), (Eisenhut et al., 2009).
Mechanism of Action
Target of Action
N-(iminopyrrolidinylmethyl)benzamide, also known as N-[amino(pyrrolidin-1-yl)methylidene]benzamide, is a type of amide . Amides are known to have various targets depending on their structure and the specific functional groups they possess . .
Mode of Action
It’s known that amides, in general, can interact with their targets through various mechanisms, including hydrogen bonding and electrostatic interactions . These interactions can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Amides can potentially affect various biochemical pathways depending on their specific targets . The downstream effects of these interactions can vary widely, from changes in enzymatic activity to alterations in cellular signaling pathways .
Pharmacokinetics
For instance, they are usually well-absorbed and can be distributed throughout the body . Their metabolism can involve various processes, including hydrolysis and conjugation
Result of Action
Based on the general properties of amides, it can be speculated that this compound might induce changes in the function of its target molecules, potentially leading to alterations in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that amides, a class of compounds to which N-(iminopyrrolidinylmethyl)benzamide belongs, generally undergo hydrolysis in the presence of added acid or base . This reaction could potentially involve enzymes, proteins, and other biomolecules, leading to complex biochemical interactions .
Cellular Effects
Related benzamide compounds have been shown to inhibit NFkB activation and induce apoptosis , suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on its structural similarity to other benzamides, it might be involved in hydrogen bonding interactions with biomolecules
Transport and Distribution
Two superfamilies of transporters, the ATP binding cassette (ABC) and the solute carrier (SLC), could potentially be involved in the transport of such compounds .
Subcellular Localization
Rna localization is a well-studied phenomenon, and similar principles might apply to the localization of small molecules like this compound .
Properties
IUPAC Name |
N-[amino(pyrrolidin-1-yl)methylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-12(15-8-4-5-9-15)14-11(16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUKIFPZWFWSBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=NC(=O)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.